

Technical Guide: Synthesis and Characterization of 3-Iodo-1H-indazol-4-ol[1]

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Compound of Interest

Compound Name:	3-Iodo-1H-indazol-4-ol
CAS No.:	1246307-74-3
Cat. No.:	B3225185

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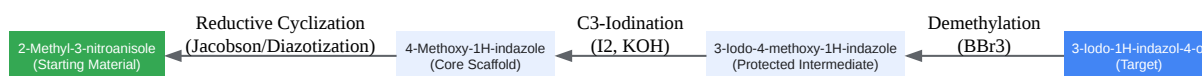
Executive Summary

The **3-iodo-1H-indazol-4-ol** scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR inhibitors).[1] The C3-iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C4-hydroxyl group serves as a critical hydrogen bond donor/acceptor or a site for etherification to tune solubility and potency.[1]

This guide details a robust, scalable synthetic route designed to maximize regioselectivity and yield. Unlike direct iodination of the phenol, which risks over-oxidation or O-iodination, this protocol utilizes a Protection-Iodination-Deprotection strategy.[1]

Retrosynthetic Analysis

To ensure high fidelity, the synthesis is disconnected into three logical phases. The 4-hydroxyl group is masked as a methyl ether to prevent interference during the diazotization and iodination steps.[1]



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Figure 1: Retrosynthetic strategy prioritizing the protection of the C4-phenol.

Detailed Synthetic Protocol

Phase 1: Construction of the Indazole Core

Objective: Synthesis of 4-methoxy-1H-indazole.[1] Mechanism: Modified Jacobson Indazole Synthesis via diazotization of an aniline precursor.[1]

Reagents:

- 2-Methyl-3-nitroanisole (Starting Material)[1]
- Pd/C (10%),
(balloon) or Fe/NH₄Cl (Reduction)
- Acetic Acid (
, Sodium Nitrite (
)

Protocol:

- Reduction: Dissolve 2-methyl-3-nitroanisole (1.0 equiv) in MeOH. Add 10% Pd/C (5 wt%). Stir under
atmosphere (1 atm) for 4 hours. Filter through Celite to isolate 2-methyl-3-aminoanisole.[1]
- Cyclization: Dissolve the crude aniline in glacial acetic acid. Cool to 0°C.[1]
- Add aqueous

(1.1 equiv) dropwise. The diazonium salt forms and spontaneously cyclizes onto the methyl group (intramolecular azo coupling) to form the indazole ring.

- Workup: Neutralize with aqueous

, extract with EtOAc, and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc).

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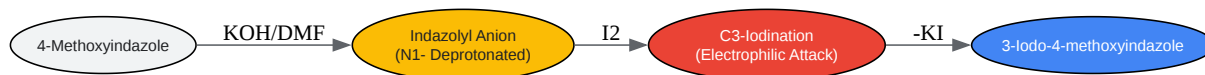
Expert Insight: The intramolecular cyclization of the diazonium species onto the ortho-methyl group is sensitive to pH.[1] Maintaining acidic conditions initially is crucial to form the diazonium, but the cyclization often requires allowing the reaction to warm to room temperature.

Phase 2: Regioselective C3-Iodination

Objective: Installation of the iodine atom at position 3.[1][2] Critical Parameter: Base-mediated activation of the indazole.[1][2]

Mechanism: Neutral indazoles are poor nucleophiles.[1] Using a base (KOH) deprotonates the N1-H (

), generating the indazolyl anion. This anionic species has significantly enhanced electron density at C3, facilitating electrophilic attack by molecular iodine.



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Figure 2: Base-mediated mechanism for selective C3-iodination.

Protocol:

- Dissolve 4-methoxy-1H-indazole (1.0 equiv) in DMF (0.5 M).
- Add Potassium Hydroxide (KOH) pellets (3.0 equiv). Stir for 15 minutes until dissolved/suspended.
- Cool to 0°C. Add Iodine () (1.1 equiv) portion-wise over 20 minutes.
 - Note: The solution will turn dark brown.[1]
- Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or LCMS.[1][3]
- Quench: Pour the mixture into ice water containing 10% (sodium thiosulfate). This reduces excess iodine (brown) to iodide (colorless), precipitating the product.
- Isolation: Filter the solid precipitate. Wash with water.[1][3][4][5] Dry under vacuum.[1][4][6]

Phase 3: Demethylation to 3-Iodo-1H-indazol-4-ol

Objective: Reveal the free hydroxyl group.

Protocol:

- Suspend 3-iodo-4-methoxy-1H-indazole in anhydrous (DCM).
- Cool to -78°C (Dry ice/acetone bath).
- Add Boron Tribromide (, 1.0 M in DCM, 3.0 equiv) dropwise.
- Allow to warm to 0°C and stir for 2-4 hours.
- Quench (Careful): Cool back to -78°C. Add MeOH dropwise (exothermic!).

- Workup: Partition between EtOAc and saturated

. The product is amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction, or filter the precipitate if it crashes out.[1]

Characterization Data (Expected)

The following data table summarizes the expected analytical signatures for the final compound.

Technique	Parameter	Expected Signal / Observation
1H NMR	Solvent: DMSO-d6	δ 13.2 (br s, 1H, NH), δ 10.1 (s, 1H, OH), δ 7.15 (t, 1H, H-6), δ 6.95 (d, 1H, H-7), δ 6.45 (d, 1H, H-5).[1]
13C NMR	C-I Carbon	δ ~85-90 ppm (Characteristic upfield shift due to Iodine heavy atom effect).[1]
LC-MS	Ionization (ESI+)	[M+H] ⁺ = 260.95.[1] Distinct iodine isotopic pattern is not applicable (monoisotopic), but mass defect is significant.
Appearance	Physical State	Off-white to pale yellow powder.[1]

Critical Process Parameters & Safety

Safety Matrix

- Iodine (): Corrosive and volatile. Weigh in a fume hood.
- Boron Tribromide ()

): Reacts violently with water/moisture. Generates HBr gas.[1] strictly anhydrous conditions required.

- Diazonium Intermediates: Potentially explosive if dried.[1] Keep in solution/wet state during Phase 1.

Troubleshooting Guide

- Low Yield in Iodination: If conversion is low, ensure the DMF is dry. Water quenches the indazolyl anion.[1] Increasing KOH to 4.0 equiv can drive the equilibrium.
- Poly-iodination: If C5 or C7 iodination is observed, reduce reaction temperature to 0°C and strictly control stoichiometry (1.05 equiv of

).

- Demethylation Stalling: If

fails, try Pyridine Hydrochloride melt at 180°C (microwave compatible), though this may cause de-iodination if overheated.

References

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- General Indazole Chemistry
 - Title: "Prepar
 - Source: Organic Syntheses 2020, 97, 314-326.[1][4]
 - Relevance: Provides detailed handling for 3-iodo-1H-indazole intermediates and safety protocols for indazole functionaliz
 - Link:[4]
- Kinase Inhibitor Applications
 - Title: "Methods for preparing indazole compounds"
 - Source: WO2006048745A1[1]
 - Relevance: Contextualizes the 3-iodo-indazole as a precursor for Suzuki couplings in drug development.
 - Link:[1]

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